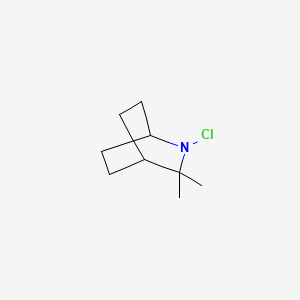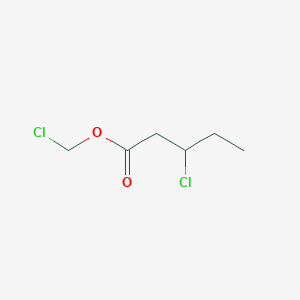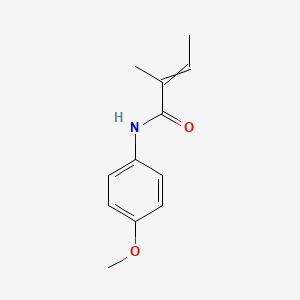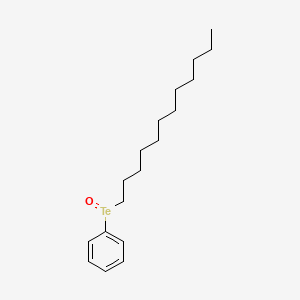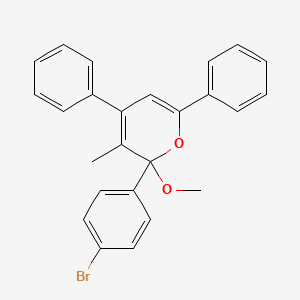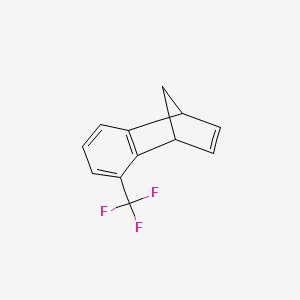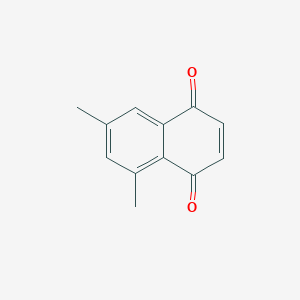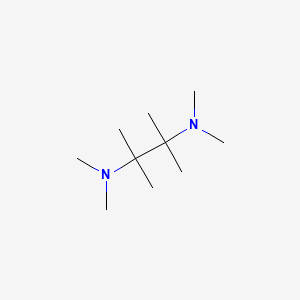
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine is an organic compound characterized by its unique structure, which includes multiple methyl groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine typically involves the alkylation of a suitable diamine precursor with methylating agents. Commonly used methods include:
Alkylation with Methyl Iodide: This involves the reaction of a diamine with methyl iodide in the presence of a base such as potassium carbonate.
Reductive Amination: This method involves the reaction of a ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine may involve large-scale alkylation processes using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Amine oxides.
Reduction: Reduced amines.
Substitution: Substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~,N~2~-Dimethylbutane-2,3-diamine
- N~2~,N~2~-Diethylbutane-2,3-diamine
- N~2~,N~2~-Dipropylbutane-2,3-diamine
Uniqueness
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine is unique due to its high degree of methylation, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
82045-29-2 |
|---|---|
Fórmula molecular |
C10H24N2 |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
2-N,2-N,3-N,3-N,2,3-hexamethylbutane-2,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2,11(5)6)10(3,4)12(7)8/h1-8H3 |
Clave InChI |
LFGIOGLIHKUCEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


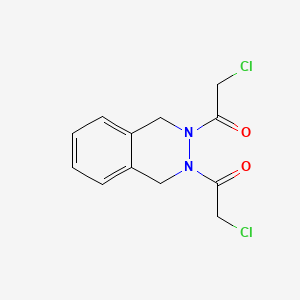
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
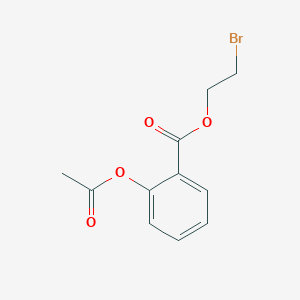
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
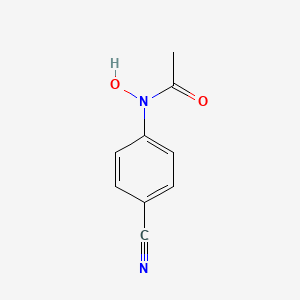
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
